molecular formula C17H23NO2 B13864777 4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline

4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline

Cat. No.: B13864777
M. Wt: 273.37 g/mol
InChI Key: JTVDUOOAVQHXDK-YMBWGVAGSA-N
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Description

“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” is a complex organic compound that features a dioxolane ring and a butadiene moiety attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Butadiene Moiety: The butadiene unit can be synthesized through a series of reactions starting from simple alkenes or alkynes.

    Coupling with Aniline Derivative: The final step involves coupling the dioxolane-butadiene intermediate with N,N-diethylaniline under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: May be used in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-dimethylaniline
  • 4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylbenzylamine

Uniqueness

“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” is unique due to its specific structural features, such as the combination of a dioxolane ring and a butadiene moiety with an aniline derivative. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

4-[(1E,3Z)-4-(1,3-dioxolan-2-yl)buta-1,3-dienyl]-N,N-diethylaniline

InChI

InChI=1S/C17H23NO2/c1-3-18(4-2)16-11-9-15(10-12-16)7-5-6-8-17-19-13-14-20-17/h5-12,17H,3-4,13-14H2,1-2H3/b7-5+,8-6-

InChI Key

JTVDUOOAVQHXDK-YMBWGVAGSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C=C\C2OCCO2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC2OCCO2

Origin of Product

United States

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